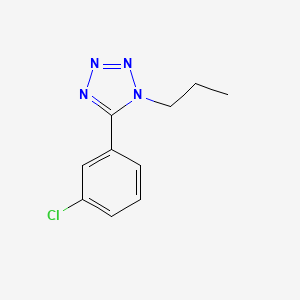

1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains an aminophenyl group, a phenyl group, and a pyrazole group attached to a carboxylic acid .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and rearrangement reactions .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as Density Functional Theory .Chemical Reactions Analysis

Benzene, a component of phenyl groups, undergoes substitution reactions . Other components of the molecule may undergo different reactions based on their functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains .Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives have been synthesized through various chemical reactions. These compounds have been explored for their potential in synthesizing N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, showcasing good yields and providing a foundation for further functionalization reactions (Yıldırım & Kandemirli, 2006). Additionally, the synthesis of new derivatives by cyclocondensation reactions has been reported, indicating the versatility of these compounds in creating structurally diverse chemical entities (Kasımoğulları et al., 2010).

Biological Applications and Inhibition Studies

The inhibitory effects of derivatives on human carbonic anhydrase isoenzymes have been studied, showing significant potential in medicinal chemistry. These studies highlight the derivatives' capacity to inhibit isoenzymes, suggesting their use in developing therapeutic agents (Kasımoğulları et al., 2009).

Structural and Optical Properties

Investigations into the structural and optical properties of antipyrine derivatives thin films have been conducted, emphasizing the applicability of these compounds in materials science. These studies provide insight into their amorphous nature, absorption spectra, and potential for various technological applications (El-Ghamaz et al., 2017).

Hydrogen Bonding and Molecular Conformation

The molecular conformation and hydrogen bonding capabilities of 1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have been explored, showing their ability to form complex hydrogen-bonded framework structures. These findings underline the compounds' significance in the design of molecular architectures with potential applications in drug design and material science (Asma et al., 2018).

Nonlinear Optical Materials

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, synthesized from 1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, have shown potential as nonlinear optical (NLO) materials. These studies highlight the compounds' suitability for optical limiting applications, marking a significant step towards the development of new NLO materials (Chandrakantha et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been studied for their interaction with various proteins and enzymes . For instance, a synthetic dichloro-substituted aminochalcone has shown antitrypanosomiasis activity against the protein targets of the evolutionary cycle of T. cruzi . Another compound, 2-(4-Amino-3-Methylphenyl)Benzothiazoles, has shown antitumor properties and is biotransformed by cytochrome P 450 1A1 .

Mode of Action

For example, the dichloro-substituted aminochalcone acts on the active site of the CYP51 receptor, establishing a stable complex with the target . Another compound, 2-(4-Amino-3-Methylphenyl)Benzothiazoles, is biotransformed by cytochrome P 450 1A1 to putative active, as well as inactive metabolites .

Biochemical Pathways

cruzi .

Pharmacokinetics

For instance, a synthetic dichloro-substituted aminochalcone has shown alignment between permeability and hepatic clearance, although it presents low metabolic stability .

Result of Action

For instance, a synthetic dichloro-substituted aminochalcone has shown effectiveness against Trypomastigotes .

Action Environment

For instance, covalent organic frameworks (COFs), which often have porous structures, high specific surface areas, uniform and adjustable pores, high surface activity and easy modification, have been widely used in environmental remediation .

Safety and Hazards

properties

IUPAC Name |

1-(4-aminophenyl)-5-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,17H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGNHNIJKXEEPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2869315.png)

![6-Acetyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2869319.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2869322.png)

![7-Fluoro-2-methyl-3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2869323.png)

![N-(4-chlorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2869324.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2869325.png)

![1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone](/img/structure/B2869329.png)